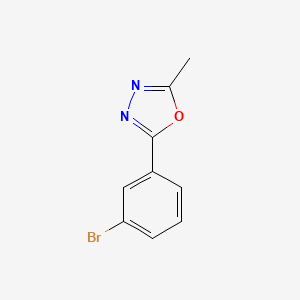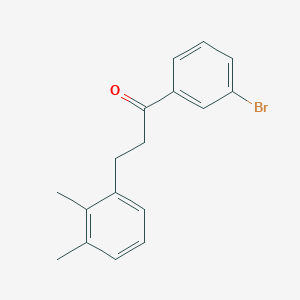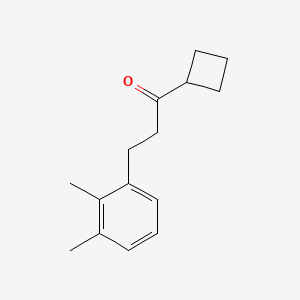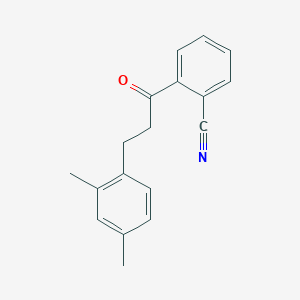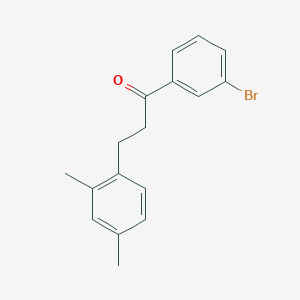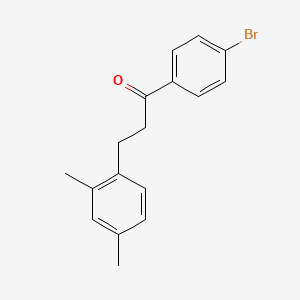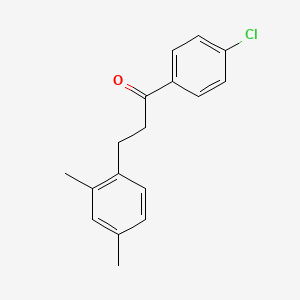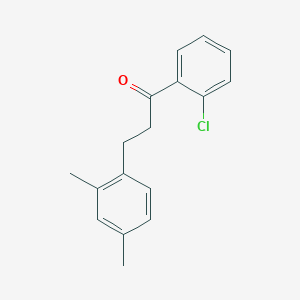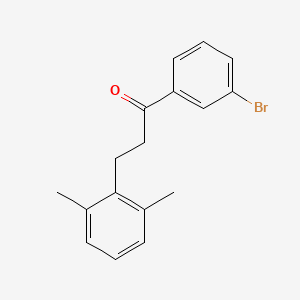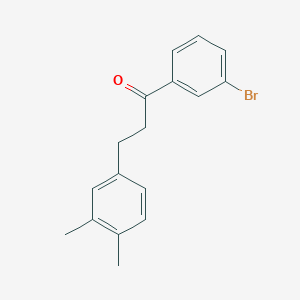
(3-Bromophenyl)(cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3-Bromophenyl)(cyclopropyl)methanone" is a chemical entity that can be associated with various research areas, including the synthesis of pharmaceutical intermediates and the development of new materials with potential biological activities. While the provided data does not directly discuss this specific compound, it does provide insights into related bromophenyl and cyclopropyl methanone derivatives, which can be useful in understanding the broader context of this compound's chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that can yield products with high enantiomeric excess (ee) and diastereomeric excess (de). For instance, the scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, an intermediate for S1P1 receptor agonists, demonstrates the ability to isolate stereoisomers in gram quantities with high purity . Similarly, the synthesis of enantiomerically pure diarylethanes from related methanone precursors showcases the potential for producing optically pure compounds . These methods could potentially be adapted for the synthesis of "(3-Bromophenyl)(cyclopropyl)methanone" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of bromophenyl methanone derivatives. For example, the crystal structure of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one was elucidated, revealing a planar pyrrole ring within the crystal structure . Similarly, the structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was confirmed through X-ray crystallography, providing detailed information about the molecular geometry . These studies indicate that "(3-Bromophenyl)(cyclopropyl)methanone" could also be characterized using similar techniques to gain insights into its molecular conformation.
Chemical Reactions Analysis
The reactivity of bromophenyl methanone derivatives can be explored through various chemical reactions. For instance, the Diels-Alder reaction has been employed to synthesize bicyclic methanones with bromophenyl groups, demonstrating the versatility of these compounds in cycloaddition reactions . Additionally, selective O-demethylation during bromination has been observed in the synthesis of bromophenol derivatives, indicating the potential for selective transformations in the presence of bromine . These reactions could be relevant to the chemical behavior of "(3-Bromophenyl)(cyclopropyl)methanone" under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl methanone derivatives are characterized by various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods provide information on the functional groups, molecular weight, and structural features of the compounds . Additionally, some derivatives have been evaluated for biological activities, such as antimicrobial and antioxidant properties, which are assessed using methods like the disc diffusion-zone of inhibition and DPPH radical scavenging activity . The anti-tubercular activities of phenyl cyclopropyl methanones have also been reported, with some compounds showing activity against multidrug-resistant strains . These properties and activities could be relevant to "(3-Bromophenyl)(cyclopropyl)methanone" and warrant further investigation.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition : Derivatives of (3-Bromophenyl)(cyclopropyl)methanone, specifically bromophenol derivatives incorporating cyclopropane moieties, have been studied for their inhibitory effects on the carbonic anhydrase enzyme, which is significant for developing treatments for conditions like glaucoma, epilepsy, and osteoporosis (Boztaş et al., 2015).
Antioxidant Properties : Certain derivatives, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, have shown promising antioxidant properties. These compounds have been evaluated for their radical scavenging and metal ion chelating activities, which are important in the context of oxidative stress-related diseases (Çetinkaya et al., 2012).
Antimicrobial Activity : Bromophenol derivatives, synthesized from reactions including bromination, have been tested for their antimicrobial activity against various bacterial and fungal strains. This highlights their potential application in developing new antimicrobial agents (Reddy & Reddy, 2016).
Synthesis and Structural Analysis : Studies have also focused on the synthesis and structural analysis of (3-Bromophenyl)(cyclopropyl)methanone derivatives, offering insights into their chemical properties and potential applications in medicinal chemistry (Xin-mou, 2009).
Photolysis Studies : Research on the photolysis of acetophenone derivatives with α‐cyclopropyl substituents, including cyclopropyl(phenyl)methanone, has provided valuable information on their reactivity and potential applications in photochemistry (Ranaweera et al., 2015).
Safety And Hazards
Direcciones Futuras
Indole derivatives, which include compounds similar to “(3-Bromophenyl)(cyclopropyl)methanone”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which created interest among researchers to synthesize a variety of indole derivatives .
Propiedades
IUPAC Name |
(3-bromophenyl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBIQMCEDCXCSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642493 |
Source


|
| Record name | (3-Bromophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(cyclopropyl)methanone | |
CAS RN |
693774-26-4 |
Source


|
| Record name | (3-Bromophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

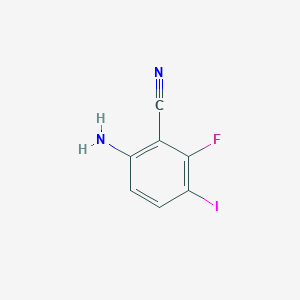


![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)
